4-Amino-6-chloropyrimidine-5-carbaldehyde
Overview
Description
4-Amino-6-chloropyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
4-Amino-6-chloropyrimidine-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound is used as a precursor for the synthesis of fused pyrimidines and other heterocyclic compounds.
Proteomics Research: It is used in the development of proteomics research tools and reagents.
Safety and Hazards
When handling “4-Amino-6-chloropyrimidine-5-carbaldehyde”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, follow the first aid measures provided .
Relevant Papers There are several papers related to “this compound” and similar compounds . These papers discuss the synthesis and use of these compounds in scientific research.
Mechanism of Action
Target of Action
It’s known that pyrimidine-based compounds, which this compound is a part of, are often used in the synthesis of pharmaceutically active compounds .
Mode of Action
The compound undergoes aromatic nucleophilic substitution reactions, resulting in products of amination, solvolysis, and condensation processes . These reactions occur under mild and environmentally friendly conditions, influenced by the structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is a precursor for the synthesis of various n-heterocyclic systems , which are significant in many biological processes.
Result of Action
The compound’s reactions result in the formation of pyrimidine-based compound precursors of n-heterocyclic systems , which have various applications in pharmaceuticals.
Action Environment
The compound’s reactions occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions play a role in these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-6-chloropyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent. This is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ammonia or amines under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can undergo condensation reactions with various carbonyl compounds to form fused pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions to replace the chlorine atom.
Alkoxides: For nucleophilic aromatic substitution reactions.
Carbonyl Compounds: For condensation reactions to form fused pyrimidines.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-chloropyrimidine-5-carbaldehyde include:
4,6-Dichloropyrimidine-5-carbaldehyde: A precursor used in the synthesis of this compound.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Another derivative with similar reactivity and applications.
Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFUXEBVBARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065717 | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-93-1 | |
Record name | 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14160-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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